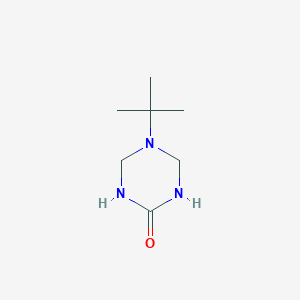

5-Tert-butyl-1,3,5-triazinan-2-one

Description

Properties

CAS No. |

104768-86-7 |

|---|---|

Molecular Formula |

C7H15N3O |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

5-tert-butyl-1,3,5-triazinan-2-one |

InChI |

InChI=1S/C7H15N3O/c1-7(2,3)10-4-8-6(11)9-5-10/h4-5H2,1-3H3,(H2,8,9,11) |

InChI Key |

BTDCDPWYSVPDEX-UHFFFAOYSA-N |

SMILES |

CC(C)(C)N1CNC(=O)NC1 |

Canonical SMILES |

CC(C)(C)N1CNC(=O)NC1 |

Synonyms |

1,3,5-Triazin-2(1H)-one,5-(1,1-dimethylethyl)tetrahydro-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key properties of 5-Tert-butyl-1,3,5-triazinan-2-one and its analogs:

Key Observations:

- Steric Effects : The tert-butyl group in the target compound likely reduces reactivity compared to the methyl or nitro derivatives, as seen in other tert-butyl-containing compounds (e.g., 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole), which exhibits high chemical stability ).

- Thermal Properties : The methyl-substituted analog (5-methyl-1,3,5-triazinan-2-one) has a boiling point of 328°C, suggesting that the tert-butyl variant may have even higher thermal resistance due to increased molecular weight and steric protection .

- Solubility : Cyclohexyl-substituted derivatives may exhibit improved solubility in organic solvents compared to tert-butyl analogs, as cyclohexyl groups are less bulky and more lipophilic .

Stability and Reactivity

- Nitro Derivatives : The 1,3,5-trinitro compound (C₃H₄N₆O₇) is expected to be less stable under thermal or mechanical stress due to the presence of nitro groups, which are prone to decomposition .

- Methyl vs. Tert-butyl: The tert-butyl group’s steric hindrance likely mitigates ring-opening reactions or nucleophilic attacks, a property inferred from tert-butyl-containing optical brighteners like Tinopal®OB CO, which show high chemical stability in industrial coatings .

Preparation Methods

Cyclization Strategies Using Urea Precursors

The cyclization of urea derivatives represents a foundational approach for constructing the triazinanone core. In a method analogous to the synthesis of 2-methylamino-5-tert-butyl-1,3,4-thiadiazole , tert-butylamine can react with carbonyl-containing precursors to form intermediates that undergo intramolecular dehydration. For example, combining tert-butylamine with a β-keto ester or nitrile under acidic conditions facilitates cyclization.

A notable example involves the use of trimethylacetic acid derivatives (e.g., trimethyl-acetyl chloride) as both reactants and dehydrating agents. As demonstrated in , cyclodehydration of 4-methyl-3-thiosemicarbazide with trimethyl-acetyl chloride in dichloroethane at 80°C yields heterocyclic products with >95% purity. Adapting this protocol, tert-butyl urea derivatives could undergo similar cyclization in the presence of acyl chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride), with yields contingent on solvent polarity and temperature .

Transition Metal-Catalyzed Coupling Reactions

Copper- and nickel-catalyzed coupling reactions, as described for 1,3,5-triazine derivatives , offer a pathway to introduce aryl or alkyl groups into the triazinanone framework. For instance, benzamidine hydrochloride derivatives can react with tert-butyl-substituted aldehydes under catalysis by copper acetate or nickel acetate. This method, optimized in , achieves yields up to 80% in toluene or acetonitrile at 30–110°C.

Key considerations include:

-

Catalyst Loading : 0.01–0.3 equivalents of Cu(OAc)₂ or Ni(OAc)₂.

-

Base Selection : Potassium carbonate or cesium carbonate enhances deprotonation efficiency.

-

Solvent Effects : Polar aprotic solvents (e.g., dichloromethane) improve solubility of tert-butyl intermediates.

tert-Butyl Group Introduction via Grignard Reagents

The synthesis of 4-(4,6-di-t-butyl-1,3,5-triazin-2-yl)-4-benzylmorpholinium triflate illustrates the utility of Grignard reagents for tert-butyl functionalization. Treating cyanuric chloride with tert-butyl magnesium chloride introduces tert-butyl groups at the 4- and 6-positions of the triazine ring. Adapting this strategy, a triazinanone precursor could undergo nucleophilic substitution with tert-butyl Grignard reagents, followed by oxidation to install the ketone moiety.

This method avoids phosphorus-based dehydrating agents, aligning with green chemistry principles . However, steric hindrance from the tert-butyl group may necessitate elevated temperatures (e.g., 40–160°C) and extended reaction times .

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) serves as a versatile scaffold for sequential functionalization . Selective substitution at the 2-, 4-, and 6-positions enables the stepwise introduction of tert-butyl and amine groups. For example:

-

First substitution : React TCT with tert-butanol to form 2-tert-butoxy-4,6-dichloro-1,3,5-triazine.

-

Second substitution : Introduce an amine group (e.g., ammonia) to yield 2-tert-butoxy-4-amino-6-chloro-1,3,5-triazine.

-

Ring expansion : Hydrolyze the triazine under basic conditions to form the triazinanone ring, followed by acid-catalyzed ketonization.

This orthogonal approach, detailed in , allows precise control over substituent placement, though it requires rigorous temperature modulation (e.g., -10°C for initial substitutions) to prevent over-reaction.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Optimization

-

Cyclization Pathways : Intramolecular nucleophilic attack by the urea nitrogen on a carbonyl carbon forms the triazinanone ring. Acidic conditions (e.g., HCl or H₂SO₄) protonate the carbonyl oxygen, enhancing electrophilicity .

-

Transition Metal Roles : Cu(II) or Ni(II) facilitates oxidative coupling, enabling C–N bond formation between aldehydes and amidines .

-

Steric Effects : Bulky tert-butyl groups slow reaction kinetics, necessitating longer durations or higher temperatures .

Industrial and Environmental Considerations

Industrial applications prioritize methods with low phosphorus waste, as highlighted in . The Grignard and TCT substitution routes minimize toxic byproducts, whereas cyclization methods require recycling of dehydrating agents like acetic anhydride. Catalyst recovery in transition metal-mediated reactions further enhances sustainability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Tert-butyl-1,3,5-triazinan-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of formaldehyde, urea derivatives, and tert-butylamine under acidic catalysis. For example, HClO₄-SiO₂ has been used as a heterogeneous catalyst to accelerate the reaction at 80°C, achieving completion in 8 minutes . Optimization involves varying:

- Temperature : Higher temperatures (80–100°C) reduce reaction time but may degrade sensitive functional groups.

- Catalyst loading : Excess catalyst can lead to side reactions (e.g., over-alkylation).

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Below is a comparative table for synthesis protocols:

| Reagents | Catalyst | Temp (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Formaldehyde, urea | HClO₄-SiO₂ | 80 | 8 min | 85 | |

| tert-Butylamine, urea | H₂SO₄ (homog.) | 60 | 2 h | 72 |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns tert-butyl protons (δ ~1.2 ppm) and carbonyl carbons (δ ~160 ppm). Axial-equatorial isomerism in the triazinanone ring may split signals .

- LC-MS : Confirms molecular ion peaks (e.g., m/z 298 [M+Na]⁺) and fragmentation patterns .

- IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture .

- Safety Protocols : Use PPE (gloves, goggles), fume hoods for weighing, and avoid inhalation. Waste must be neutralized (e.g., with 10% NaOH) before disposal .

Advanced Research Questions

Q. How can computational chemistry methods like DFT resolve steric and electronic effects of the tert-butyl group on reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model steric hindrance from the tert-butyl group, predicting regioselectivity in nucleophilic attacks. For example:

- Steric Maps : Visualize spatial occupancy to optimize ligand design in catalysis .

- Transition State Analysis : Identify energy barriers for ring-opening reactions .

Q. What experimental strategies resolve contradictions in reported catalytic activity data for this compound derivatives?

- Methodological Answer :

- Control Experiments : Compare catalyst-free conditions to isolate background reactions.

- Isotopic Labeling : Track reaction pathways (e.g., ¹⁵N-labeled urea derivatives).

- In-situ Monitoring : Use ReactIR or HPLC to detect transient intermediates .

Q. Are there unexplored applications of this compound in asymmetric catalysis or supramolecular chemistry?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.